4-fluoro-1-benzofuran-3-carboxylic acid
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Overview
Description
4-Fluoro-1-benzofuran-3-carboxylic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a fluorine atom at the 4-position and a carboxylic acid group at the 3-position makes this compound unique.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-1-benzofuran-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-fluorophenol.
Formation of Benzofuran Ring: The precursor undergoes cyclization to form the benzofuran ring.
Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced at the 3-position through carboxylation reactions, often using carbon dioxide as the source of the carboxyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
4-Fluoro-1-benzofuran-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 4-fluoro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-1-benzofuran-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.
4-Fluoro-2-benzofuran-3-carboxylic acid: Similar structure but with the fluorine atom at the 2-position.
4-Chloro-1-benzofuran-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
4-Fluoro-1-benzofuran-3-carboxylic acid is unique due to the specific positioning of the fluorine atom and carboxylic acid group, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug design and other applications .
Properties
CAS No. |
1510405-37-4 |
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Molecular Formula |
C9H5FO3 |
Molecular Weight |
180.1 |
Purity |
95 |
Origin of Product |
United States |
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